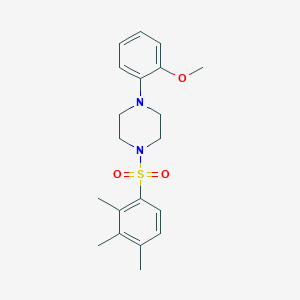

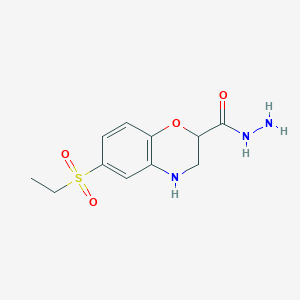

![molecular formula C16H15N5O B2362814 p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene CAS No. 53627-82-0](/img/structure/B2362814.png)

p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene” belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of similar compounds involves a two-step process. The first step involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines. The second step involves the base-catalyzed cyclization of the intermediate hydrazones . Another method involves acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines with tert-butoxy-bis(dimethylamino)methane .科学的研究の応用

Synthesis and Chemical Reactivity

The chemical compound p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene is involved in various synthetic pathways, demonstrating its versatility in organic chemistry. A notable application is in the switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reactions with isoxazoles, where the nature of the Rh(II) catalyst and the reaction conditions dictate the formation of either pyrroles or pyrazines, showcasing the compound's adaptability in synthesis (Rostovskii et al., 2017). This process highlights the compound's role in facilitating diverse chemical transformations, making it a valuable tool in organic synthesis.

Antimicrobial Applications

The antimicrobial properties of p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene derivatives have been explored, indicating their potential in medical applications. A study by Karabacak et al. (2015) synthesized novel pyrazole azo compounds and investigated their antimicrobial activity against a range of pathogenic bacteria. The structural diversity and biological efficacy of these compounds suggest their utility in developing new antimicrobial agents (Karabacak et al., 2015).

Dye Synthesis and Properties

p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene is instrumental in the synthesis of dyes, where its derivatives exhibit unique fastness properties and color assessments. The synthesis of azo dyes incorporating the pyrazole moiety has been demonstrated to yield reactive dyes with good to moderate affinity for cotton fiber, alongside promising antimicrobial activities. These findings underscore the compound's significance in textile and related industries, where its derivatives enhance the functionality and application range of dyes (Rizk et al., 2015).

作用機序

Pyrazoles are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact mechanism of action would depend on the specific substituents attached to the pyrazole ring.

Diazenes, or azo compounds, are often used as dyes due to their vivid colors. Some azo compounds also have biological activity. For example, some are used as drugs for their antimicrobial or antiparasitic properties .

特性

IUPAC Name |

5-amino-4-[(4-methylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-7-9-12(10-8-11)18-19-14-15(17)20-21(16(14)22)13-5-3-2-4-6-13/h2-10,20H,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQIHYBUIBCLFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362736.png)

![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)

![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2362743.png)

![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2362744.png)

![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2362747.png)

![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)